Caproato de etilo-d11

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

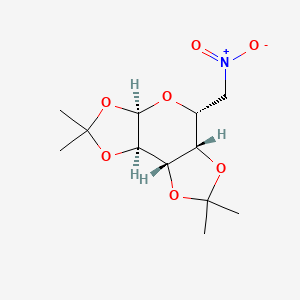

Ethyl Caproate-d11, also known as Hexanoic Acid Ethyl Ester-d11 or Caproic Acid Ethyl Ester-d11, is a biochemical used for proteomics research . It carries the molecular formula C8H5D11O2 and has a molecular weight of 155.28 .

Synthesis Analysis

Ethyl Caproate is a precursor substance for the synthesis of the main flavor substance of nongxiangxing baijiu liquor . A study isolated a strain with high caproic acid concentration, Clostridium butyricum GD1-1, from the storage pit mud of nongxiangxing baijiu for sequencing and analysis . Another study improved the production of Ethyl Caproate by overexpressing fatty acid synthesis genes with OPI1 deletion .

Molecular Structure Analysis

Ethyl Caproate-d11 has a molecular formula of C8H5D11O2 and a molecular weight of 155.28 . From a structural perspective, Ethyl Caproate comprises an ethyl group (C2H5) and a caproate (or hexanoate) group (C6H11O2). It is essentially a carboxylic acid ester derived from hexanoic acid and ethanol .

Chemical Reactions Analysis

Ethyl Caproate plays a key role in the development of the flavor profiles of Chinese liquor during yeast fermentation . The lower pH conditions may have favored the formation of Ethyl Caproate by the chemical reaction (esterification) between ethanol and caproic acid .

Physical And Chemical Properties Analysis

Ethyl Caproate is a colorless, clear liquid at room temperature. It exhibits a fruity odor, often described as apple or pineapple-like . It has a density of 0.869 g/mL at 25 °C, a boiling point of 167.9 °C, and a flash point of 49.4 °C .

Aplicaciones Científicas De Investigación

Fermentación y elaboración de cerveza

El Caproato de etilo-d11 se utiliza en el proceso de fermentación de Baijiu, una bebida fermentada tradicional china . Se aisló de Daqu, un iniciador de fermentación crudo para Baijiu, una levadura llamada YX3307, capaz de producir una gran cantidad de this compound . Esta levadura se identificó como Clavispora lusitaniae según sus propiedades morfológicas, características fisiológicas y bioquímicas, y secuencia de ADNr 26S .

Mejora del sabor

El this compound se utiliza para mejorar el sabor de los productos fermentados . La levadura YX3307 puede producir muchos compuestos aromáticos que son importantes para la producción de Baijiu de alta calidad . Por lo tanto, tiene aplicaciones potenciales en la mejora del sabor y la calidad de Baijiu .

Síntesis de enzimas

Una enzima intracelular o una enzima de membrana celular es responsable de la síntesis de this compound . Esto sugiere que el this compound podría utilizarse en investigaciones relacionadas con la síntesis y función de enzimas .

Safety and Hazards

Ethyl Caproate is flammable and can cause skin irritation. Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, using explosion-proof electrical/ventilating/lighting equipment, and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

Ethyl Caproate-d11, also known as Ethyl hexanoate-d11 , is a biochemical used for proteomics research . .

Mode of Action

It’s worth noting that its non-deuterated form, ethyl caproate, is produced by certain yeast strains during fermentation . This suggests that Ethyl Caproate-d11 might interact with similar biochemical processes.

Biochemical Pathways

Ethyl Caproate-d11 is likely involved in the same biochemical pathways as Ethyl Caproate. In the case of Ethyl Caproate, it is synthesized from ethanol and caproic acid (C6 medium-chain fatty acid) by yeast during the fermentation process . The yeast strain YX3307, identified as Clavispora lusitaniae, has been found to produce a large amount of Ethyl Caproate . The synthesis of Ethyl Caproate is likely facilitated by an intracellular enzyme or cell membrane enzyme .

Result of Action

The non-deuterated form, ethyl caproate, is known to contribute to the flavor profile of certain fermented beverages .

Action Environment

The production of Ethyl Caproate, and likely Ethyl Caproate-d11, can be influenced by various environmental factors. For instance, the yeast strain YX3307 was found to produce the highest yield of Ethyl Caproate under specific culture conditions: inoculum size 7.5% (v/v), seed cell age 30 h, sorghum hydrolysate medium (SHM) with a sugar content of 10 Brix and an initial pH of 6.0; incubation at 28°C with shaking at 180 rpm for 32 h; addition of 10% (v/v) anhydrous ethanol and 0.04% (v/v) caproic acid at 32 and 40 h, respectively, static culture at 20°C until 72 h .

Propiedades

| { "Design of the Synthesis Pathway": "Ethyl Caproate-d11 can be synthesized through the esterification reaction of deuterated hexanoic acid with ethanol using a strong acid catalyst.", "Starting Materials": [ "Deuterated Hexanoic Acid", "Ethanol", "Sulfuric Acid" ], "Reaction": [ "Add deuterated hexanoic acid and ethanol in a 1:1 molar ratio to a round-bottom flask.", "Add a few drops of sulfuric acid as a catalyst.", "Heat the mixture under reflux for 6-8 hours.", "After the reaction is complete, cool the mixture and extract the product with diethyl ether.", "Dry the organic layer with anhydrous sodium sulfate.", "Distill the product under reduced pressure to obtain Ethyl Caproate-d11." ] } | |

Número CAS |

2159-19-5 |

Fórmula molecular |

C8H16O2 |

Peso molecular |

155.281 |

Nombre IUPAC |

ethyl 2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoate |

InChI |

InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h3-7H2,1-2H3/i1D3,3D2,5D2,6D2,7D2 |

Clave InChI |

SHZIWNPUGXLXDT-LELBNVJRSA-N |

SMILES |

CCCCCC(=O)OCC |

Sinónimos |

Hexanoic Acid Ethyl Ester-d11; Caproic Acid Ethyl Ester-d11; Ethyl Caproate-d11; Ethyl Capronate-d11; Ethyl Hexanoate-d11; NSC 8882-d11 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B569184.png)